molecular formula C8H9ClN4 B15069689 6-Chloro-2-ethyl-7-methyl-7H-purine

6-Chloro-2-ethyl-7-methyl-7H-purine

Cat. No.: B15069689
M. Wt: 196.64 g/mol
InChI Key: BIYGCNQTIDQSDG-UHFFFAOYSA-N
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Description

6-Chloro-2-ethyl-7-methyl-7H-purine is a heterocyclic compound with the molecular formula C8H9ClN4. It belongs to the purine family, which is a class of organic compounds widely found in nature and essential for various biological processes. This compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 2nd position, and a methyl group at the 7th position on the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-ethyl-7-methyl-7H-purine typically involves the chlorination of a purine precursor followed by alkylation reactions. One common method includes the reaction of 6-chloropurine with ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-ethyl-7-methyl-7H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.

    Alkylation and Acylation: The nitrogen atoms in the purine ring can participate in alkylation and acylation reactions to form N-alkyl and N-acyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like ethanol or DMF.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride in methanol is commonly employed.

Major Products Formed

    Substitution: Formation of 6-amino-2-ethyl-7-methyl-7H-purine, 6-thio-2-ethyl-7-methyl-7H-purine, etc.

    Oxidation: Formation of this compound-2,6-dione.

    Reduction: Formation of 6-chloro-2-ethyl-7-methyl-7H-dihydropurine.

Scientific Research Applications

6-Chloro-2-ethyl-7-methyl-7H-purine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives and heterocyclic compounds.

    Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethyl-7-methyl-7H-purine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The chlorine atom at the 6th position enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity. Additionally, the compound can intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: Lacks the ethyl and methyl groups, making it less hydrophobic and less reactive.

    2-Ethyl-7-methylpurine: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    7-Methyl-6-thiopurine: Contains a sulfur atom instead of chlorine, leading to different chemical properties and applications.

Uniqueness

6-Chloro-2-ethyl-7-methyl-7H-purine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom enhances its potential as an enzyme inhibitor, while the ethyl and methyl groups increase its hydrophobicity, affecting its interaction with biological membranes and macromolecules.

Properties

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

6-chloro-2-ethyl-7-methylpurine

InChI

InChI=1S/C8H9ClN4/c1-3-5-11-7(9)6-8(12-5)10-4-13(6)2/h4H,3H2,1-2H3

InChI Key

BIYGCNQTIDQSDG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=N1)Cl)N(C=N2)C

Origin of Product

United States

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